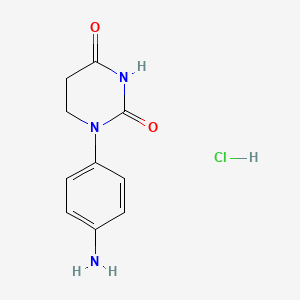
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane ring structure allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-(4-Aminophenyl)-1,3-diazole
- 1-(4-Aminophenyl)-1,3-thiazine
- 1-(4-Aminophenyl)-1,3-oxazine
Uniqueness
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride is unique due to its specific ring structure and the presence of both amino and diazinane functionalities. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
生物活性
1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 241.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is critical in cancer therapy as it selectively targets malignant cells while sparing normal tissues.
Key Mechanisms:
- Induction of ROS : Studies indicate that the compound significantly increases ROS levels in tumor cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation pathways.
Biological Activity Overview
The compound exhibits various biological activities that are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells via ROS production. |
| Anti-inflammatory Effects | Potential inhibition of inflammatory pathways. |
| Cytotoxicity | Exhibits general cytotoxic effects on various cell lines. |
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Antitumor Efficacy : A study demonstrated that compounds structurally similar to this compound significantly increased apoptosis rates in cancer cell lines by promoting oxidative stress .
- DNA Interaction : Research indicates that similar compounds can interact with DNA, leading to mutations and potential carcinogenic effects. This highlights the dual nature of compounds like this compound which can be both therapeutic and toxic depending on the context .
- Pharmacological Profiling : Interaction studies have shown that this compound binds effectively to various biological targets associated with disease processes. These findings are crucial for understanding its pharmacological profile and therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | Dihydropyrimidine core | Antitumor properties |
| 1-(4-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Hydroxyl group substitution | Antitumor properties |
| 1-(2-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | Different amino position | Anti-inflammatory effects |
属性
CAS 编号 |
2887498-05-5 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15;/h1-4H,5-6,11H2,(H,12,14,15);1H |
InChI 键 |
RVSXFBXLLVONGW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















